AP5 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

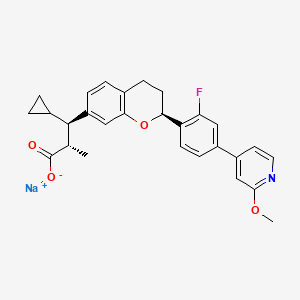

C28H27FNNaO4 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

sodium (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoate |

InChI |

InChI=1S/C28H28FNO4.Na/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2;/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32);/q;+1/p-1/t16-,24-,27-;/m0./s1 |

InChI Key |

RYYFJYUUBLAVKS-PDUGTDTCSA-M |

Isomeric SMILES |

C[C@@H]([C@@H](C1CC1)C2=CC3=C(CC[C@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AP5 Sodium

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of AP5 Sodium's Bioactivity

This compound, also known as D-2-amino-5-phosphonopentanoic acid sodium salt or D-APV, is a cornerstone pharmacological tool in neuroscience research. Its primary mechanism of action is as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .[1][2][3] This action is pivotal to its widespread use in elucidating the roles of NMDA receptors in a vast array of physiological and pathological processes.

AP5 exerts its effect by directly competing with the endogenous agonist, glutamate (B1630785), for binding to the glutamate recognition site located on the GluN2 subunit of the NMDA receptor.[1] By occupying this site, AP5 prevents the glutamate-induced conformational change necessary for channel activation, thereby inhibiting the influx of cations, most notably Ca²⁺, into the neuron. This blockade of ion flow is the fundamental basis for AP5's ability to modulate synaptic plasticity, neuronal excitability, and excitotoxicity. The D-isomer of AP5 is the more biologically active form, exhibiting a significantly higher potency than the L-isomer.

The antagonism by AP5 is reversible, and its effects can be overcome by increasing the concentration of the agonist, glutamate. This competitive nature is a key characteristic that distinguishes it from non-competitive NMDA receptor antagonists which may bind within the ion channel pore or at allosteric sites.

Quantitative Profile of this compound

The following table summarizes key quantitative parameters that define the interaction of AP5 with the NMDA receptor. These values have been compiled from various experimental paradigms and provide a comparative basis for its potency and affinity.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Kd | 1.4 µM | - | - | |

| IC50 | 3.7 µM | Rat cortical wedges | Antagonism of 40 µM NMDA | |

| Ki | - | - | Binding studies with [3H]-CPP | |

| Effective Concentration | ~50 µM | In vitro preparations | Blockade of NMDA receptors |

Signaling Pathways Modulated by this compound

AP5's blockade of the NMDA receptor has profound effects on downstream signaling cascades that are crucial for synaptic plasticity and cell survival. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention by AP5.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to characterize the mechanism of action of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effect of AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.

-

Rapidly decapitate and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus) using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution (e.g., containing Cs-methanesulfonate to block potassium channels).

-

Visually identify a neuron for recording.

3. Whole-Cell Recording:

-

Approach the neuron with the patch pipette and apply positive pressure.

-

Upon contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor.

4. Data Acquisition and AP5 Application:

-

Evoke synaptic responses by stimulating afferent fibers with a bipolar electrode.

-

Record baseline NMDA receptor-mediated EPSCs.

-

Bath-apply this compound at the desired concentration (e.g., 50 µM) and continue to record EPSCs until a steady-state block is achieved.

-

To confirm reversibility, wash out the AP5 with fresh aCSF.

5. Data Analysis:

-

Measure the amplitude of the EPSCs before, during, and after AP5 application.

-

Calculate the percentage of inhibition to determine the effect of AP5.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of AP5 for the NMDA receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer.

2. Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled AP5.

-

For non-specific binding, add a saturating concentration of a non-radiolabeled NMDA receptor antagonist.

-

Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of AP5.

-

Determine the IC50 value (the concentration of AP5 that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol allows for the in vivo administration of AP5 into a specific brain region and the subsequent collection of extracellular fluid to measure neurochemical changes.

1. Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

2. Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal levels of neurotransmitters.

-

Switch to a perfusion solution containing this compound (reverse dialysis) to deliver the drug directly into the brain parenchyma.

-

Continue to collect dialysate samples during and after AP5 administration.

3. Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of neurotransmitters (e.g., glutamate, GABA) using techniques such as high-performance liquid chromatography (HPLC).

4. Data Analysis:

-

Compare the neurotransmitter levels in the dialysate before, during, and after AP5 infusion to determine the in vivo effect of NMDA receptor blockade.

Conclusion

This compound is an indispensable tool for the pharmacological dissection of NMDA receptor function. Its well-characterized mechanism as a selective and competitive antagonist, combined with a wealth of quantitative data and established experimental protocols, allows researchers to probe the intricate roles of NMDA receptors in synaptic transmission, plasticity, and neuropathology with a high degree of precision. The methodologies and data presented in this guide provide a comprehensive framework for the effective utilization of this compound in advancing our understanding of the central nervous system.

References

AP5 Sodium: A Selective NMDA Receptor Antagonist for Neuroscience Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(DL)-2-Amino-5-phosphonopentanoic acid sodium salt, commonly known as AP5 sodium, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It acts by competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit of the NMDA receptor. The D-isomer, D-AP5, is the more active enantiomer, exhibiting significantly higher potency than the L-isomer. Due to its selectivity and well-characterized mechanism of action, this compound has become an indispensable pharmacological tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a description of the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a water-soluble salt, making it convenient for use in a variety of in vitro and in vivo experimental paradigms.

| Property | Value | Reference |

| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt | |

| Alternative Names | DL-APV sodium; 2-APV sodium | |

| Molecular Formula | C₅H₁₁NNaO₅P | |

| Molecular Weight | 219.11 g/mol | |

| CAS Number | 1303993-72-7 | |

| Purity | Typically >98% | |

| Appearance | White solid | |

| Solubility | Soluble in water (to 100 mM) | |

| Storage | Desiccate at room temperature |

Mechanism of Action

AP5 is a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for both glutamate and a co-agonist (glycine or D-serine) binding for activation. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, upon ligand binding.

AP5 selectively binds to the glutamate recognition site on the GluN2 subunits, thereby preventing glutamate from binding and activating the receptor. This competitive inhibition prevents ion channel opening and the subsequent influx of Ca²⁺, which is a critical second messenger in numerous intracellular signaling cascades.

NMDA Receptor Gating and AP5 Inhibition

Caption: Mechanism of NMDA receptor activation and competitive inhibition by AP5.

Quantitative Pharmacological Data

The potency of AP5 can be quantified by its half-maximal inhibitory concentration (IC₅₀) and its equilibrium dissociation constant (Kᵢ). These values can vary depending on the experimental conditions, including the specific NMDA receptor subunits present. D-AP5 shows a preference for GluN2A-containing receptors over GluN2B-containing receptors.

| Parameter | Value | NMDA Receptor Subunit | Experimental Condition | Reference |

| IC₅₀ | 3.7 ± 0.32 µM | Not specified | Antagonism of 40 µM NMDA in cortical wedges | |

| IC₅₀ | ~50 µM | Not specified | Complete block of NMDA receptor-mediated currents | |

| Kᵢ (from Schild analysis) | Not specified, but 5.9-fold preference for GluN1/2A | GluN1/2A vs. GluN1/2B | Schild analysis | |

| Potency | D-AP5 is ~52-fold more potent than L-AP5 | Not specified | In vitro depolarization of cortical neurons |

Signaling Pathways Modulated by AP5

By blocking NMDA receptor-mediated Ca²⁺ influx, AP5 influences numerous downstream signaling pathways that are crucial for synaptic plasticity, gene expression, and cell survival. Two of the most well-studied pathways are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.

Activation of NMDA receptors leads to an increase in intracellular Ca²⁺, which can activate various kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII can, in turn, activate the Ras-Raf-MEK-ERK signaling cascade. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like CREB. Phosphorylated CREB (pCREB) binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. These genes are often involved in synaptic plasticity and neuronal survival.

AP5, by preventing the initial Ca²⁺ influx through NMDA receptors, effectively inhibits the activation of this entire signaling cascade.

NMDA Receptor Downstream Signaling and AP5 Blockade

Caption: AP5 blocks the NMDA receptor-mediated activation of the ERK/CREB pathway.

Experimental Protocols

This compound is a versatile tool used in a range of experimental techniques to probe the function of NMDA receptors. Below are detailed methodologies for some key applications.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents from individual neurons and is ideal for studying the effect of AP5 on NMDA receptor-mediated synaptic currents.

Objective: To measure the effect of AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Brain slice preparation (e.g., hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

-

Prepare Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Establish Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution. Form a gigaseal and then rupture the membrane to achieve the whole-cell configuration.

-

Isolate NMDA Receptor Currents: Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors. To isolate NMDA receptor currents, include antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin (B1677862) or gabazine) in the aCSF.

-

Evoke Synaptic Currents: Stimulate afferent fibers with a bipolar stimulating electrode to evoke EPSCs.

-

Baseline Recording: Record stable baseline NMDA receptor-mediated EPSCs for 5-10 minutes.

-

AP5 Application: Bath-apply this compound at the desired concentration (e.g., 50 µM for a complete block) by adding it to the perfusion aCSF.

-

Record Effect: Continue to record EPSCs during AP5 application until a steady-state block is achieved.

-

Washout: Perfuse the slice with aCSF without AP5 to observe the reversal of the block.

Patch-Clamp Experimental Workflow

Caption: Workflow for a whole-cell patch-clamp experiment using AP5.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal. It can be used to assess how AP5 administration affects neurotransmitter dynamics.

Objective: To measure the effect of local AP5 administration on extracellular glutamate levels.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system for neurotransmitter analysis

-

This compound for reverse dialysis

Protocol:

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow for a 1-2 hour equilibration period to establish a stable baseline of extracellular analytes.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal extracellular glutamate concentration.

-

Reverse Dialysis of AP5: Switch the perfusion solution to aCSF containing this compound at the desired concentration. This will allow AP5 to diffuse out of the probe and into the surrounding brain tissue.

-

Sample Collection: Continue to collect dialysate samples to measure changes in extracellular glutamate levels in response to NMDA receptor blockade.

-

Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC with fluorescence or mass spectrometry detection.

Radioligand Binding Assay

This in vitro assay is used to determine the affinity (Kᵢ) of AP5 for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of AP5 for the NMDA receptor.

Materials:

-

Brain membrane preparation (source of NMDA receptors)

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

-

Unlabeled this compound

-

Assay buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the brain membrane preparation, the radiolabeled antagonist at a fixed concentration (typically near its Kₐ), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of AP5. Fit the data to a one-site competition model to determine the IC₅₀ of AP5. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion

This compound is a cornerstone pharmacological tool for the study of NMDA receptor function. Its selectivity as a competitive antagonist at the glutamate binding site, coupled with its water solubility, makes it suitable for a wide array of experimental applications. A thorough understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is essential for its effective use in elucidating the complex roles of NMDA receptors in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to incorporate this compound into their studies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Stereospecific Activity of AP5 Isomers at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the comparative activity of the D-, L-, and DL-isomers of 2-amino-5-phosphonopentanoic acid (AP5) as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This document details their quantitative differences in potency, outlines the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction: The NMDA Receptor and the Role of AP5

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2] Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, which triggers downstream signaling cascades.[3]

AP5 (2-amino-5-phosphonopentanoic acid) is a selective and competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1] It exists as two stereoisomers, D-AP5 and L-AP5, and is also available as a racemic mixture, DL-AP5. The antagonistic activity of AP5 is highly stereospecific, with the D-isomer being significantly more potent. This guide will explore the nuances of this stereoselectivity.

Quantitative Comparison of AP5 Isomer Activity

The potency of the AP5 isomers as NMDA receptor antagonists varies significantly. The D-isomer, D-AP5, is the pharmacologically active form, exhibiting a much higher affinity for the glutamate binding site than the L-isomer.

| Compound | Parameter | Value | Species/Preparation | Reference(s) |

| D-AP5 | IC50 | 3.7 µM | Rat Cortical Wedges (Antagonism of 40 µM NMDA) | [4] |

| Kd | 1.4 µM | - | [5] | |

| L-AP5 | Potency vs. D-AP5 | ~52-fold less potent | - | [6][7] |

| DL-AP5 | Activity Profile | Racemic mixture of D- and L-isomers. Potency is primarily determined by the D-AP5 content. | - | [8] |

Note: The IC50 and Kd values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition, agonist concentration, and tissue preparation.

Signaling Pathways

The antagonism of the NMDA receptor by AP5 isomers directly inhibits the initiation of the downstream signaling cascade. By competitively binding to the glutamate site, AP5 prevents the conformational changes required for channel opening, thereby blocking the influx of Ca2+ and subsequent activation of intracellular signaling molecules.

Experimental Protocols

The characterization of D-AP5, L-AP5, and DL-AP5 as NMDA receptor antagonists relies on two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This method quantifies the affinity of the AP5 isomers for the NMDA receptor by measuring their ability to displace a radiolabeled ligand that specifically binds to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of D-AP5, L-AP5, and DL-AP5 for the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Radioligand: [3H]CGP39653 (a high-affinity competitive NMDA receptor antagonist)[9]

-

Test compounds: D-AP5, L-AP5, DL-AP5

-

Non-specific binding control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGP39653)

-

Assay buffer (e.g., Tris-HCl)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [3H]CGP39653, and varying concentrations of the test compound (D-AP5, L-AP5, or DL-AP5).

-

Include tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess unlabeled antagonist).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of the AP5 isomers.

Objective: To determine the IC50 of D-AP5, L-AP5, and DL-AP5 for the inhibition of NMDA-evoked currents.

Materials:

-

Cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass pipettes.

-

External solution (containing NMDA and glycine).

-

Internal solution (for the patch pipette).

-

Test compounds: D-AP5, L-AP5, DL-AP5.

Procedure:

-

Cell Preparation:

-

Plate cultured neurons or transfected cells on coverslips suitable for microscopy.

-

-

Patch-Clamp Recording:

-

Pull a glass pipette to a fine tip and fill it with the internal solution.

-

Under the microscope, approach a single cell with the micropipette and form a high-resistance seal ("giga-seal") with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Perfuse the cell with the external solution containing a fixed concentration of NMDA and glycine to evoke an inward current.

-

Once a stable baseline current is established, co-apply varying concentrations of the test compound (D-AP5, L-AP5, or DL-AP5) with the NMDA/glycine solution.

-

Record the resulting current inhibition.

-

Wash out the antagonist to ensure the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data with a dose-response curve to determine the IC50 value.

-

Conclusion

The stereoisomers of AP5 exhibit pronounced differences in their ability to antagonize the NMDA receptor, with D-AP5 being the significantly more potent enantiomer.[6][7] This stereoselectivity underscores the precise structural requirements for ligand binding at the glutamate recognition site. DL-AP5, as a racemic mixture, provides a cost-effective alternative for general NMDA receptor blockade, although for studies requiring high potency and specificity, the isolated D-isomer is the compound of choice. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of these and other NMDA receptor antagonists, which is essential for advancing our understanding of glutamatergic neurotransmission and for the development of novel therapeutics targeting this critical receptor system.

References

- 1. AP5 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. rndsystems.com [rndsystems.com]

- 9. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AP5 in Elucidating NMDA Receptor-Dependent Synaptic Plasticity: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pivotal role of 2-Amino-5-phosphonopentanoic acid (AP5), a selective N-methyl-D-aspartate (NMDA) receptor antagonist, in the study of synaptic plasticity. Addressed to researchers, scientists, and professionals in drug development, this document details the mechanism of action of AP5, its quantitative effects on long-term potentiation (LTP) and long-term depression (LTD), and standardized experimental protocols for its application.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP5, and more specifically its active D-enantiomer, D-AP5, functions as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1][2][3] The NMDA receptor is a crucial component in the machinery of synaptic plasticity, acting as a coincidence detector that requires both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block and allow for calcium (Ca²⁺) influx.[4][5] This influx of calcium is the critical trigger for the downstream signaling cascades that lead to both LTP and LTD.[6][7]

By competitively inhibiting the binding of glutamate, AP5 effectively prevents the opening of the NMDA receptor channel, thereby blocking the downstream signaling necessary for the induction of these forms of synaptic plasticity.[8][9] It is a foundational tool used to isolate and confirm the NMDA receptor-dependence of synaptic phenomena.[2][7][8] The D-isomer, D-AP5, is significantly more potent than the L-isomer.[1][3]

Quantitative Effects of D-AP5 on Synaptic Plasticity

The application of D-AP5 has a profound and dose-dependent inhibitory effect on both LTP and LTD in various experimental preparations, most notably in hippocampal slices. The following tables summarize the quantitative data from key studies.

| Parameter | D-AP5 Concentration (µM) | Region/Preparation | Effect on LTP | Reference(s) |

| LTP Induction | 10 | Rat Dentate Gyrus | Significant diminishment | [6] |

| LTP Induction | 30 | Rat Hippocampal CA1 | Complete block | [7] |

| LTP Induction | 50 | Rat Hippocampal CA1 | Complete block | [10] |

| LTP Induction | 50 | Human Temporal Lobe | Blocked | [7] |

| IC₅₀ for LTP | 0.95 | Rat Hippocampal CA1 | 50% inhibition of Long-Term Potentiation | [2] |

| IC₅₀ for STP(1) (fast) | 0.16 | Rat Hippocampal CA1 | 50% inhibition of fast Short-Term Potentiation | [2] |

| IC₅₀ for STP(2) (slow) | 10.5 | Rat Hippocampal CA1 | 50% inhibition of slow Short-Term Potentiation | [2] |

| Parameter | D-AP5 Concentration (µM) | Region/Preparation | Effect on LTD | Reference(s) |

| LTD Induction | 20 | Rat Hippocampal CA1 | Complete block of LTD of the readily releasable pool | [11] |

| LTD Induction | 50 | Rat Hippocampal CA1 | Blocked | [12] |

| LTD and Depotentiation | Not specified | Rat Hippocampal CA1 | Blocked | [13] |

Signaling Pathways Blocked by AP5

The differential outcomes of LTP and LTD are determined by the dynamics of the Ca²⁺ influx through the NMDA receptor. AP5, by blocking this influx, inhibits the initiation of both cascades.

-

High-frequency stimulation leads to a large and rapid increase in intracellular Ca²⁺, which preferentially activates calcium/calmodulin-dependent protein kinase II (CaMKII). This initiates a signaling cascade leading to the phosphorylation of AMPA receptors and their insertion into the postsynaptic membrane, enhancing synaptic strength (LTP).

-

Low-frequency stimulation results in a smaller, more prolonged elevation of intracellular Ca²⁺. This modest increase is sufficient to activate protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1), which dephosphorylate AMPA receptors, leading to their removal from the synapse and a reduction in synaptic strength (LTD).[1][4][14]

Experimental Protocols

The following are generalized yet detailed methodologies for investigating the effects of AP5 on LTP and LTD in acute hippocampal slices.

Acute Hippocampal Slice Preparation

-

Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) following approved institutional animal care protocols. Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Slicing: Section the brain into 300-400 µm thick coronal or sagittal slices using a vibratome. The slicing chamber should be filled with ice-cold, oxygenated cutting aCSF.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Electrophysiological Recording and LTP/LTD Induction

-

Slice Transfer and Perfusion: Place a single slice in a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable baseline response for at least 20-30 minutes, proceed with the experiment.

-

AP5 Application: To test the effect of AP5, perfuse the slice with aCSF containing the desired concentration of D-AP5 (e.g., 50 µM) for at least 20 minutes prior to the induction protocol.

-

LTP Induction: Deliver high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.

-

LTD Induction: Deliver low-frequency stimulation (LFS), typically 900 pulses at 1 Hz.

-

Post-Induction Recording: Continue to record the fEPSP for at least 60 minutes after the induction protocol to assess the change in synaptic strength.

References

- 1. Synaptic NMDA receptor stimulation activates PP1 by inhibiting its phosphorylation by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus [frontiersin.org]

- 3. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Distinct Roles of Protein Phosphatase 1 bound on Neurabin and Spinophilin and its Regulation in AMPA receptor trafficking and LTD induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Associative, bidirectional changes in neural signaling utilizing NMDA receptor- and endocannabinoid-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ionotropic NMDA Receptor Signaling Is Required for the Induction of Long-Term Depression in the Mouse Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An NMDA Receptor Signaling Complex with Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AP5 Sodium in Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms underlying learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. AP5 sodium (D-2-amino-5-phosphonopentanoic acid) is a potent and selective competitive antagonist of the NMDA receptor. This technical guide provides an in-depth analysis of the effect of this compound on LTP, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and synaptic plasticity.

Introduction to Long-Term Potentiation and the NMDA Receptor

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] It is a form of synaptic plasticity that is fundamental to learning and memory.[2] The induction of LTP at many central nervous system synapses, particularly in the CA1 region of the hippocampus, is triggered by the activation of NMDA receptors.[3][4][5]

The NMDA receptor is a glutamate-gated ion channel that is unique in its voltage-dependent activation, a property that is a result of a magnesium ion (Mg2+) block at resting membrane potentials. Upon sufficient postsynaptic depolarization, which typically occurs during high-frequency stimulation, the Mg2+ block is relieved, allowing for the influx of calcium ions (Ca2+) into the postsynaptic neuron. This rise in intracellular Ca2+ acts as a critical second messenger, initiating a cascade of signaling events that lead to the potentiation of the synapse.

This compound: A Selective NMDA Receptor Antagonist

This compound, or D-2-amino-5-phosphonopentanoate, is a selective competitive antagonist of the NMDA receptor. It specifically competes with glutamate (B1630785) for binding to the GluN2 subunit of the NMDA receptor complex. By binding to the receptor, AP5 prevents its activation by glutamate, thereby inhibiting the influx of Ca2+ and the subsequent induction of LTP. Notably, AP5 has a minimal effect on baseline synaptic transmission mediated by AMPA receptors, making it a valuable tool for isolating and studying NMDA receptor-dependent processes.

Quantitative Effects of this compound on LTP

The inhibitory effect of AP5 on LTP is dose-dependent. Different concentrations are required to block various components of synaptic potentiation, such as short-term potentiation (STP) and LTP. The following tables summarize the quantitative data on the efficacy of AP5 in inhibiting these processes.

| Component of Synaptic Potentiation | IC50 Value for AP5 Inhibition | Reference |

| Short-Term Potentiation (STP1) | 0.16 µM | |

| Long-Term Potentiation (LTP) | 0.95 µM | |

| Short-Term Potentiation (STP2) | 10.5 µM |

Table 1: IC50 values of AP5 for different components of synaptic potentiation.

| AP5 Concentration | Effect on LTP/STP | Reference |

| 10 µM | Prevents or significantly diminishes LTP. | |

| 30 µM | Completely blocks the induction of LTP. | |

| 30-100 µM | Blocks the induction of both STP and LTP. | |

| 50 µM | Blocks the induction of STP and LTP. |

Table 2: Effective concentrations of AP5 for the inhibition of LTP.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of AP5 to study its effect on LTP in vitro.

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a common in vitro model for studying LTP.

-

Anesthesia and Euthanasia: Anesthetize a rodent (e.g., a P15-P30 rat or mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a barbiturate (B1230296) overdose) according to approved institutional animal care and use committee (IACUC) protocols. Euthanize the animal by decapitation.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting aCSF is typically (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.

-

Slicing: Glue a block of the brain containing the hippocampus onto the stage of a vibratome. Submerge the brain in ice-cold, oxygenated cutting aCSF. Cut transverse hippocampal slices at a thickness of 300-400 µm.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes. The composition of the standard aCSF is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2. After this initial recovery period, the slices can be maintained at room temperature.

Electrophysiological Recording of LTP

This protocol outlines the procedure for extracellular field potential recording to measure LTP in the CA1 region of the hippocampus.

-

Slice Transfer: Transfer a single hippocampal slice to the recording chamber of an electrophysiology setup. Continuously perfuse the slice with oxygenated standard aCSF at a flow rate of 2-3 ml/min. Maintain the temperature of the aCSF at 30-32°C.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.

-

AP5 Application: To test the effect of AP5, switch the perfusion to aCSF containing the desired concentration of AP5 (e.g., 50 µM). Allow the AP5 to perfuse for at least 20 minutes before LTP induction to ensure complete equilibration in the tissue.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol, which consists of bursts of high-frequency pulses.

-

Post-Induction Recording: Following the induction protocol, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes to measure the magnitude and stability of the potentiation.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of NMDA Receptor-Dependent LTP

The following diagram illustrates the key molecular events initiated by NMDA receptor activation that lead to the induction of LTP.

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

Experimental Workflow for Investigating AP5 Effects on LTP

The diagram below outlines the logical flow of an experiment designed to assess the impact of AP5 on LTP induction.

Caption: Experimental Workflow for AP5 and LTP.

Conclusion

This compound is an indispensable pharmacological tool for the study of synaptic plasticity. Its selective antagonism of the NMDA receptor allows for the definitive demonstration of the NMDA receptor's critical role in the induction of LTP. By blocking the initial Ca2+ influx that triggers the potentiation cascade, AP5 effectively prevents the strengthening of synaptic connections that is thought to underlie learning and memory. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the mechanisms of synaptic plasticity and the therapeutic potential of modulating NMDA receptor function.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Memory and the NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Advent of a Landmark Tool: An In-depth Technical Guide to the Discovery and Significance of AP5 as a Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and profound scientific significance of D-2-amino-5-phosphonopentanoic acid (D-AP5), a foundational selective N-methyl-D-aspartate (NMDA) receptor antagonist. Through a detailed exploration of its mechanism of action, key experimental data, and the protocols that elucidated its function, this document serves as a critical resource for professionals in neuroscience and drug development. We delve into the pivotal role of AP5 in unraveling the complexities of glutamatergic neurotransmission, synaptic plasticity, and its implications for understanding learning, memory, and neurological disorders.

Introduction: The Dawn of Selective Glutamate (B1630785) Receptor Antagonism

In the early 1980s, the field of neuroscience was poised for a breakthrough in understanding excitatory neurotransmission. While glutamate was recognized as the primary excitatory neurotransmitter in the central nervous system, the lack of specific pharmacological tools hindered the dissection of the roles of its various receptor subtypes. The development of D-AP5 by Jeff Watkins and his colleagues marked a pivotal moment, providing researchers with the first truly selective antagonist for the NMDA receptor.[1][2][3] This discovery opened the floodgates for a torrent of research that would firmly establish the critical role of the NMDA receptor in a vast array of physiological and pathological processes.

AP5 is a competitive antagonist that specifically targets the glutamate binding site on the NMDA receptor. Its selectivity allows for the isolation and study of NMDA receptor-mediated functions, distinguishing them from those mediated by other ionotropic glutamate receptors, namely AMPA and kainate receptors. The active stereoisomer, D-AP5, is significantly more potent than its L-isomer. This guide will focus on the properties and applications of the D-isomer unless otherwise specified.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

D-AP5 exerts its inhibitory effect by competing with the endogenous agonist, glutamate, for binding to the agonist binding site on the GluN2 subunits of the NMDA receptor. This competitive interaction prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca2+ and Na+ ions that is the hallmark of NMDA receptor activation. The blockade is voltage-independent, distinguishing it from non-competitive channel blockers like MK-801 and phencyclidine (PCP).

dot

Figure 1: NMDA Receptor Signaling and AP5 Inhibition.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the efficacy and properties of D-AP5 from various seminal studies.

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ for LTP induction | ~50 µM | Rat | Hippocampal Slice | |

| IC₅₀ for NMDA-evoked depolarization | 3.7 ± 0.32 µM | Rat | Cortical Wedges | |

| Ki for [³H]CPP binding | 446 ± 150 nM | Rat | Brain Membranes | |

| Potency vs. L-AP5 | ~52-fold higher | - | - |

Table 1: Potency and Efficacy of D-AP5

| Parameter | Concentration | Effect | Species | Reference |

| Inhibition of NMDA-evoked responses | 50-100 mg/kg (i.v.) | 70-100% reduction | Rat | |

| Impairment of Spatial Learning | 30 mM (i.c.v. infusion) | Significant deficit | Rat | |

| Blockade of LTP in vivo | 30 mM (i.c.v. infusion) | Complete blockade | Rat | |

| Inhibition of NMDA-mediated EPSCs | 50 µM | Complete block | Mouse |

Table 2: In Vivo and In Vitro Effects of D-AP5

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in characterizing the function of D-AP5.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is based on the seminal work by Collingridge et al. (1983) which first demonstrated the requirement of NMDA receptor activation for the induction of LTP.

Objective: To assess the effect of D-AP5 on the induction of LTP at the Schaffer collateral-commissural pathway in the CA1 region of the hippocampus.

Materials:

-

Male rats (e.g., Sprague-Dawley, 40-60 g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, NaH₂PO₄ 1.25, NaHCO₃ 26, MgSO₄ 2, CaCl₂ 2, D-glucose 10. Continuously gassed with 95% O₂ / 5% CO₂.

-

D-AP5 stock solution

-

Dissection tools, vibratome, recording chamber, stimulating and recording electrodes, amplifier, and data acquisition system.

Procedure:

-

Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 28-30°C.

-

Electrode Placement: Position a stimulating electrode in the stratum radiatum to activate the Schaffer collateral-commissural fibers. Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke stable baseline fEPSPs for at least 20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., a single train of 100 Hz for 1 second).

-

AP5 Application: For the experimental group, perfuse the slice with aCSF containing D-AP5 (e.g., 50 µM) for at least 15-20 minutes prior to and during the HFS.

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to assess the magnitude and stability of potentiation.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.

dot

Figure 2: Electrophysiology Workflow for LTP with AP5.

Morris Water Maze for Spatial Learning Assessment

This protocol is based on the experiments conducted by Richard Morris and colleagues, which established the role of NMDA receptors in spatial learning.

Objective: To evaluate the effect of chronic intraventricular infusion of D-AP5 on spatial learning and memory in rats.

Materials:

-

Male rats (e.g., Lister hooded)

-

Morris water maze: a large circular pool (e.g., 2.14 m diameter) filled with water made opaque with non-toxic paint or milk powder.

-

A hidden escape platform submerged ~2 cm below the water surface.

-

Osmotic minipumps for chronic infusion.

-

D-AP5 solution (e.g., 30 mM in artificial CSF) or vehicle (aCSF).

-

Surgical equipment for stereotaxic implantation of the cannula.

-

Video tracking system.

Procedure:

-

Surgical Preparation: Anesthetize the rats and stereotaxically implant a cannula into a lateral ventricle. Connect the cannula to an osmotic minipump filled with either D-AP5 solution or vehicle, implanted subcutaneously. Allow for a post-operative recovery period.

-

Habituation: On the day before training, allow each rat to swim freely in the pool for 60 seconds without the platform.

-

Spatial Training:

-

Conduct training trials over several consecutive days (e.g., 5 days).

-

Each day, each rat performs a set number of trials (e.g., 4 trials).

-

For each trial, place the rat in the water at one of four quasi-random starting positions (N, S, E, W).

-

Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 120 seconds), guide it to the platform.

-

The rat remains on the platform for a short period (e.g., 15-30 seconds).

-

-

Probe Trial: 24 hours after the final training session, conduct a probe trial where the escape platform is removed from the pool. Allow the rat to swim for a set duration (e.g., 60 seconds).

-

Data Analysis:

-

Training: Measure the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of D-AP5 for the NMDA receptor, based on early characterization studies.

Objective: To determine the inhibitory constant (Ki) of D-AP5 for the glutamate binding site on the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Radioligand, such as [³H]D-AP5 or a competitive ligand like [³H]CGP 39653.

-

Unlabeled D-AP5 and other competing ligands.

-

Tris-HCl buffer.

-

Homogenizer, centrifuges, and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled D-AP5.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a saturating, unlabeled ligand like L-glutamate).

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of D-AP5 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of D-AP5 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Significance in Neuroscience and Drug Development

The discovery of D-AP5 was a watershed moment in neuroscience. Its use has been instrumental in:

-

Elucidating the role of NMDA receptors in synaptic plasticity: The demonstration that D-AP5 blocks the induction of LTP provided the first direct evidence for the involvement of NMDA receptors in this fundamental process of learning and memory.

-

Linking synaptic plasticity to learning and memory: The finding that intraventricular infusion of D-AP5 impairs spatial learning in the Morris water maze forged a crucial link between the cellular mechanism of LTP and complex cognitive functions.

-

Understanding the pathophysiology of neurological disorders: AP5 has been used extensively to investigate the role of NMDA receptor-mediated excitotoxicity in conditions such as stroke, epilepsy, and neurodegenerative diseases.

-

Facilitating the development of novel therapeutics: As a prototypic competitive NMDA receptor antagonist, AP5 has served as a critical tool in the development and characterization of new generations of NMDA receptor modulators with improved pharmacokinetic and pharmacodynamic profiles for therapeutic use.

dot

References

The Impact of AP5 (DL-2-Amino-5-phosphonopentanoic acid) on Learning and Memory Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-5-phosphonopentanoic acid (AP5) is a cornerstone pharmacological tool in the field of neuroscience for elucidating the molecular underpinnings of learning and memory. As a selective, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, AP5 has been instrumental in demonstrating the critical role of NMDA receptor-dependent synaptic plasticity, particularly long-term potentiation (LTP), in memory formation. This technical guide provides an in-depth analysis of AP5's mechanism of action, its quantitative effects on LTP and behavioral correlates of learning, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Competitive Antagonism of the NMDA Receptor

AP5 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor.[1][2] The NMDA receptor is a unique, ligand-gated ion channel that acts as a coincidence detector, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block and allow for calcium (Ca²⁺) influx.[3][4] This Ca²⁺ entry is the critical trigger for a cascade of intracellular signaling events that lead to long-lasting changes in synaptic strength, a process known as synaptic plasticity.[5] AP5's blockade of the glutamate binding site prevents this crucial Ca²⁺ influx, thereby inhibiting the induction of NMDA receptor-dependent forms of synaptic plasticity, most notably LTP.

Figure 1: Mechanism of AP5 as a competitive antagonist at the NMDA receptor.

Quantitative Impact of AP5 on Long-Term Potentiation (LTP)

The inhibitory effect of AP5 on LTP is dose-dependent. Numerous electrophysiological studies in hippocampal slices have quantified this relationship, establishing AP5 as a potent blocker of LTP induction.

| AP5 Concentration | Species/Preparation | LTP Inhibition (%) | Reference |

| 30 µM | Rat Hippocampal Slice | ~100% | |

| 50 µM | Rat Hippocampal Slice | ~100% (Full antagonism) | |

| 100 µM | Rat Hippocampal Slice | ~100% |

Table 1: Dose-dependent inhibition of hippocampal Long-Term Potentiation (LTP) by AP5. Note: Inhibition percentages are often near-complete at concentrations of 30µM and above.

Quantitative Impact of AP5 on Learning and Memory

The blockade of LTP by AP5 has direct consequences on the ability to form new memories. This has been demonstrated across various behavioral paradigms, most notably in tasks of spatial learning and contextual fear conditioning.

Spatial Learning: The Morris Water Maze

The Morris water maze is a classic test of spatial learning and memory in rodents. The task requires an animal to learn the location of a hidden platform in a pool of water, using distal spatial cues.

| Treatment | Task | Key Finding | Reference |

| D-AP5 (chronic intraventricular infusion) | Morris Water Maze | Linear dose-dependent impairment in spatial learning. | |

| 5.0 µg AP5 (pre-training intra-hippocampal infusion) | Morris Water Maze | Retarded acquisition of the spatial task. | |

| AP5-infused rats (at concentration sufficient to block LTP) | Morris Water Maze | Performance was statistically indistinguishable from rats with hippocampal lesions. |

Table 2: Effects of AP5 administration on performance in the Morris Water Maze.

Aversive Learning: Fear Conditioning

Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus (e.g., a tone or a specific context) that has been paired with an aversive stimulus (e.g., a footshock).

| Treatment | Task | Key Finding | Reference |

| AP5 (pre-training injection into entorhinal cortex) | Contextual Fear Conditioning | Selectively impaired the acquisition of contextual fear conditioning. | |

| D-AP5 (pre-training injection into dorsal hippocampus) | Contextual Fear Conditioning | Impaired conditioned fear to contextual features. | |

| AP5 (post-training injection) | Contextual Fear Conditioning | No effect on the consolidation of contextual fear memory. |

Table 3: Effects of AP5 administration on Fear Conditioning.

Experimental Protocols

In Vitro LTP Measurement in Hippocampal Slices

This protocol describes the methodology for assessing the effect of AP5 on LTP in the CA1 region of the hippocampus.

-

Slice Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with aCSF (2-3 ml/min) at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli (e.g., 0.05 Hz) to establish a stable fEPSP response for 15-20 minutes.

-

-

AP5 Application and LTP Induction:

-

Switch the perfusion to aCSF containing the desired concentration of AP5 (e.g., 50 µM) and allow it to equilibrate for at least 20 minutes while continuing baseline stimulation.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor for the expression of LTP.

-

In control experiments, the same HFS protocol is delivered in the absence of AP5 to confirm robust LTP induction.

-

Figure 2: Experimental workflow for in vitro LTP measurement with AP5.

In Vivo Fear Conditioning

This protocol outlines a typical procedure for assessing the impact of AP5 on the acquisition of contextual fear conditioning.

-

Surgical Preparation (if applicable):

-

Anesthetize the animal (e.g., rat) and stereotaxically implant bilateral guide cannulae aimed at the dorsal hippocampus or other brain region of interest.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Drug Administration:

-

Gently restrain the animal. Infuse AP5 (e.g., 5 µg in 0.5 µl of saline) or vehicle (saline) bilaterally into the target brain region through injection cannulae approximately 5-10 minutes before training.

-

-

Training (Day 1):

-

Place the animal in the conditioning chamber.

-

Allow for a baseline exploration period (e.g., 2 minutes).

-

Present an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds).

-

Multiple US presentations can be given.

-

Remove the animal from the chamber 1-2 minutes after the final shock and return it to its home cage.

-

-

Testing (Day 2):

-

Place the animal back into the same conditioning chamber (the context).

-

Do not present the aversive stimulus (footshock).

-

Record the animal's behavior for a set period (e.g., 5 minutes) via video.

-

Analyze the recording for freezing behavior (the complete absence of movement except for respiration), which is the conditioned response (CR) and a measure of fear memory.

-

Signaling Pathways Modulated by AP5

By blocking NMDA receptor-mediated Ca²⁺ influx, AP5 prevents the activation of key downstream signaling cascades essential for the induction of LTP and memory consolidation. A primary pathway involves Calcium/calmodulin-dependent protein kinase II (CaMKII).

Upon Ca²⁺ entry, it binds to calmodulin (CaM), and this Ca²⁺/CaM complex activates CaMKII. Activated CaMKII can autophosphorylate, leading to persistent activity even after Ca²⁺ levels have returned to baseline. This sustained kinase activity is a critical step in translating the initial Ca²⁺ signal into lasting synaptic changes. Activated CaMKII, along with other kinases, can then influence transcription factors in the nucleus, such as cAMP response element-binding protein (CREB), leading to the gene expression required for the late phase of LTP and long-term memory consolidation. AP5's action at the NMDA receptor effectively shuts down this entire cascade at its inception.

Figure 3: NMDA receptor-dependent signaling pathway blocked by AP5.

Conclusion and Future Directions

AP5 has been an indispensable tool, firmly establishing that NMDA receptor activation is a necessary condition for the induction of LTP and the formation of specific types of memory. The quantitative data derived from studies using AP5 provide a clear benchmark for the effects of NMDA receptor antagonism. The experimental protocols detailed herein represent standard methodologies in the field for probing these effects. For drug development professionals, the signaling pathways blocked by AP5 highlight critical nodes for therapeutic intervention in disorders characterized by NMDA receptor hypofunction or dysfunction. Future research may focus on developing more subtype-specific NMDA receptor antagonists to dissect the precise roles of different NR2 subunits (e.g., NR2A vs. NR2B) in various stages of learning and memory, moving beyond the broad blockade provided by agents like AP5.

References

Unraveling the Competition: A Technical Guide to AP5's Antagonism at the NMDA Receptor Glutamate Binding Site

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the competitive antagonism of D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) at the N-methyl-D-aspartate (NMDA) receptor's glutamate (B1630785) binding site. D-AP5 serves as a pivotal tool in neuroscience research, enabling the precise dissection of NMDA receptor function in various physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways.

Mechanism of Action: Competitive Inhibition at the Glutamate Site

D-AP5 is a highly selective and potent competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1] Its primary mechanism of action involves direct competition with the endogenous agonist, glutamate, for binding to the glutamate-binding pocket located on the GluN2 subunits of the NMDA receptor heterotetramer.[2] By occupying this site, D-AP5 prevents the glutamate-induced conformational changes necessary for channel opening and subsequent ion influx, effectively inhibiting receptor activation. The D-isomer of AP5 is significantly more active than the L-isomer.

The NMDA receptor is unique in its requirement for dual agonists, glutamate and a co-agonist (glycine or D-serine), for activation. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon glutamate and co-agonist binding. D-AP5's competitive antagonism at the glutamate site is a key method for isolating and studying these complex receptor dynamics.

Quantitative Data: Binding Affinity of D-AP5

The affinity of D-AP5 for the NMDA receptor has been characterized through various experimental paradigms, including radioligand binding assays and electrophysiological recordings. The key parameters used to quantify its potency are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the pA2 value. These values can vary depending on the experimental conditions and the specific NMDA receptor subunit composition.

| Parameter | Value | Receptor Subtype(s) | Method | Reference |

| Ki | ~0.34 µM | Native (rat brain) | Radioligand Binding ([³H]CPP) | Olverman et al., 1988 |

| Ki | 52 nM | GluN1/GluN2A | Electrophysiology | Feng et al., 2017[3] |

| Ki | 782 nM | GluN1/GluN2B | Electrophysiology | Feng et al., 2017[3] |

| IC50 | 3.7 ± 0.32 µM | Native (rat cortical wedges) | Electrophysiology | Aebischer et al., 1989[1] |

| Kd | 1.4 µM | Not Specified | Not Specified | MCE Datasheet |

| pA2 | 5.62 | Native (rat cortical slice) | Electrophysiology | Olverman et al., 1988 |

Note: The provided Ki values for specific subtypes highlight the importance of considering the GluN2 subunit composition when evaluating the effects of D-AP5.

Experimental Protocols

Radioligand Binding Assay: Determining Ki of D-AP5

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of D-AP5 for the NMDA receptor glutamate binding site using the radiolabeled antagonist [³H]-CGP 39653.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: [³H]-CGP 39653 (a high-affinity NMDA receptor antagonist).[4][5]

-

Unlabeled Ligand: D-AP5.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, [³H]-CGP 39653 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Membranes, [³H]-CGP 39653, and a saturating concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 1 mM L-glutamate or 10 µM unlabeled CGP 39653).

-

Competition: Membranes, [³H]-CGP 39653, and varying concentrations of D-AP5 (typically in a logarithmic series from 1 nM to 100 µM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-CGP 39653 as a function of the log concentration of D-AP5.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of D-AP5.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Determining IC50 of D-AP5 using Whole-Cell Patch-Clamp

This protocol outlines the procedure to determine the IC50 of D-AP5 for the inhibition of NMDA-mediated currents in cultured neurons or brain slices using the whole-cell patch-clamp technique.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External Solution (ACSF for slices): Containing standard physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose), and antagonists for non-NMDA glutamate receptors (e.g., 10 µM CNQX or NBQX) and GABA-A receptors (e.g., 10 µM bicuculline (B1666979) or picrotoxin). The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution: For the patch pipette (e.g., in mM: 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na). Cesium is used to block potassium channels.

-

Agonist: NMDA (e.g., 100 µM) and co-agonist glycine (B1666218) (e.g., 10 µM).

-

Antagonist: D-AP5.

-

Patch-clamp rig: Including microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Place the cultured cells or brain slice in the recording chamber and continuously perfuse with the external solution.

-